molecular formula C14H15N3O2 B11737181 2-Cyano-N-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide

2-Cyano-N-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11737181
M. Wt: 257.29 g/mol
InChI Key: RXTPZDVBGRGKEF-UHFFFAOYSA-N
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Description

2-Cyano-N-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide is a chemical compound with the molecular formula C14H15N3O2 It is known for its unique structure, which includes a cyano group, a dimethylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the treatment of substituted aryl amines with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Cyano-N-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-N-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the dimethylamino group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-cyano-N-(dimethylaminomethylidene)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-17(2)10-16-14(18)12(9-15)8-11-4-6-13(19-3)7-5-11/h4-8,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTPZDVBGRGKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C(=CC1=CC=C(C=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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